molecular formula C20H26N4O2S B2947370 2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 309749-63-1

2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2947370
CAS No.: 309749-63-1
M. Wt: 386.51
InChI Key: NSOHGNQIJPYREY-UHFFFAOYSA-N
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Description

2-((Cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core. The molecule is substituted at position 2 with a cyanomethylthio group, at position 3 with a pentyl chain, and at position 7 with a diethylcarboxamide moiety. The cyanomethylthio group (-SCH2CN) introduces both sulfur and nitrile functionalities, which may enhance reactivity or binding interactions in biological systems.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-N,N-diethyl-4-oxo-3-pentylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-7-8-12-24-19(26)16-10-9-15(18(25)23(5-2)6-3)14-17(16)22-20(24)27-13-11-21/h9-10,14H,4-8,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOHGNQIJPYREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CC)CC)N=C1SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide, particularly the thioacetamide linkage, heterocyclic cores, and substituted side chains:

Compound Core Structure Key Substituents Synthetic Route Purity/Physical Properties Reference
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole - Bromophenyl group
- Methyltriazinoindole-thioacetamide
Acid-amine coupling (2-((5-methyl-triazinoindol-3-yl)thio)acetic acid + 4-bromoaniline) 95% purity
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) Dihydroquinoline - Adamantyl group
- Pentyl chain
- Thioxo group
Similar to 1-pentyl-4-oxo-dihydroquinoline-3-carboxamide synthesis 60% yield, m/z 437 (APCI+)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone - Sulfamoylphenyl group
- Phenylacetamide
Thioacetamide linkage via coupling reactions 87% yield, mp 269.0°C
Target Compound 3,4-Dihydroquinazolinone - Cyanomethylthio group
- Pentyl chain
- N,N-Diethylcarboxamide
Likely via acid-amine coupling or nucleophilic substitution Not reported in evidence

Key Observations:

The dihydroquinoline core in compound 47 () replaces the quinazolinone oxygen with a thioxo group, which may modulate redox properties or metal-binding affinity .

Substituent Effects: The cyanomethylthio group in the target compound is unique among the analogues; similar compounds (e.g., 5, 26) feature simpler thioacetamide linkages without nitrile functionality. The nitrile group may enhance electrophilicity or participate in hydrogen bonding . The pentyl chain at position 3 is shared with compound 47 (), suggesting a role in hydrophobic interactions or membrane permeability.

Synthetic Strategies :

  • Most analogues (e.g., 5 , 26 ) are synthesized via acid-amine coupling, a method likely applicable to the target compound. The diethylcarboxamide group in the target may require selective alkylation or carboxamide formation .

The target’s diethylcarboxamide group may mimic similar bioisosteric properties .

Research Findings and Limitations

  • Gaps in Evidence : Pharmacokinetic or target-binding data for the target compound are unavailable, limiting direct comparisons with analogues like 47 () or 5 ().
  • Synthetic Challenges: The cyanomethylthio group’s stability under reaction conditions is unclear; similar nitrile-containing compounds require careful handling to prevent hydrolysis .

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